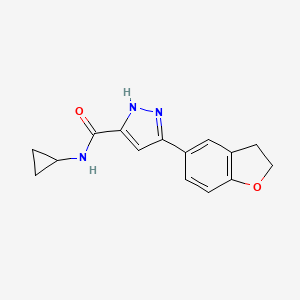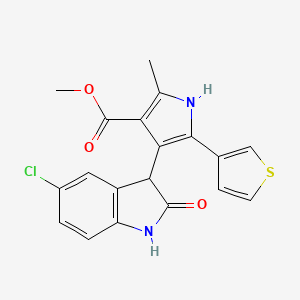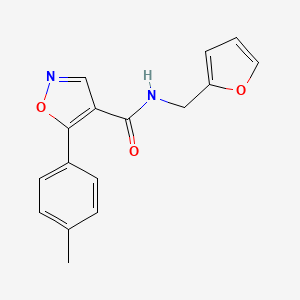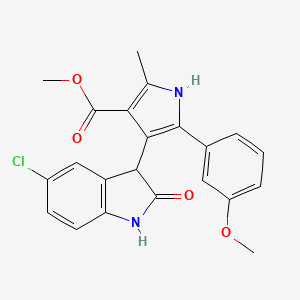![molecular formula C27H34N2O7 B11149410 N-[(6'-methyl-8'-oxo-3',4'-dihydro-8'H-spiro[cyclohexane-1,2'-pyrano[3,2-g]chromen]-7'-yl)acetyl]norvalylglycine](/img/structure/B11149410.png)
N-[(6'-methyl-8'-oxo-3',4'-dihydro-8'H-spiro[cyclohexane-1,2'-pyrano[3,2-g]chromen]-7'-yl)acetyl]norvalylglycine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[2-(2-{6’-METHYL-8’-OXO-4’,8’-DIHYDRO-3’H-SPIRO[CYCLOHEXANE-1,2’-PYRANO[3,2-G]CHROMEN]-7’-YL}ACETAMIDO)PENTANAMIDO]ACETIC ACID is a complex organic compound with a unique spirocyclic structure
Preparation Methods
The synthesis of 2-[2-(2-{6’-METHYL-8’-OXO-4’,8’-DIHYDRO-3’H-SPIRO[CYCLOHEXANE-1,2’-PYRANO[3,2-G]CHROMEN]-7’-YL}ACETAMIDO)PENTANAMIDO]ACETIC ACID involves multiple steps. The synthetic route typically starts with the preparation of the spirocyclic core, followed by the introduction of the acetamido and pentanamido groups. The reaction conditions often require specific catalysts and solvents to ensure the desired product yield and purity. Industrial production methods may involve optimization of these reaction conditions to scale up the synthesis while maintaining efficiency and cost-effectiveness .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction could produce alcohols or amines .
Scientific Research Applications
2-[2-(2-{6’-METHYL-8’-OXO-4’,8’-DIHYDRO-3’H-SPIRO[CYCLOHEXANE-1,2’-PYRANO[3,2-G]CHROMEN]-7’-YL}ACETAMIDO)PENTANAMIDO]ACETIC ACID has been explored for its potential applications in various scientific research fields. In chemistry, it serves as a building block for synthesizing more complex molecules. In biology, it has been studied for its potential as a bioactive compound with antimicrobial and anticancer properties. In medicine, its unique structure makes it a candidate for drug development, particularly in targeting specific molecular pathways .
Mechanism of Action
The mechanism of action of 2-[2-(2-{6’-METHYL-8’-OXO-4’,8’-DIHYDRO-3’H-SPIRO[CYCLOHEXANE-1,2’-PYRANO[3,2-G]CHROMEN]-7’-YL}ACETAMIDO)PENTANAMIDO]ACETIC ACID involves its interaction with specific molecular targets. The compound’s spirocyclic structure allows it to bind to enzymes or receptors, modulating their activity. This interaction can lead to the inhibition of certain biochemical pathways, resulting in therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and the biological context .
Comparison with Similar Compounds
Compared to other similar compounds, 2-[2-(2-{6’-METHYL-8’-OXO-4’,8’-DIHYDRO-3’H-SPIRO[CYCLOHEXANE-1,2’-PYRANO[3,2-G]CHROMEN]-7’-YL}ACETAMIDO)PENTANAMIDO]ACETIC ACID stands out due to its unique spirocyclic structure. Similar compounds include other spirocyclic molecules and derivatives of pyranochromen. These compounds share some chemical properties but differ in their specific functional groups and biological activities. The uniqueness of 2-[2-(2-{6’-METHYL-8’-OXO-4’,8’-DIHYDRO-3’H-SPIRO[CYCLOHEXANE-1,2’-PYRANO[3,2-G]CHROMEN]-7’-YL}ACETAMIDO)PENTANAMIDO]ACETIC ACID lies in its combination of functional groups, which confer distinct chemical reactivity and biological effects .
Properties
Molecular Formula |
C27H34N2O7 |
|---|---|
Molecular Weight |
498.6 g/mol |
IUPAC Name |
2-[2-[[2-(6-methyl-8-oxospiro[3,4-dihydropyrano[3,2-g]chromene-2,1'-cyclohexane]-7-yl)acetyl]amino]pentanoylamino]acetic acid |
InChI |
InChI=1S/C27H34N2O7/c1-3-7-20(25(33)28-15-24(31)32)29-23(30)13-19-16(2)18-12-17-8-11-27(9-5-4-6-10-27)36-21(17)14-22(18)35-26(19)34/h12,14,20H,3-11,13,15H2,1-2H3,(H,28,33)(H,29,30)(H,31,32) |
InChI Key |
WJTSOUYLZPBWJZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C(=O)NCC(=O)O)NC(=O)CC1=C(C2=C(C=C3C(=C2)CCC4(O3)CCCCC4)OC1=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-imino-7-[2-(4-methoxyphenyl)ethyl]-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbonitrile](/img/structure/B11149332.png)
![Dipropan-2-yl 4-[5-(3,4-dichlorophenyl)furan-2-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B11149346.png)
![trans-4-[({2-[(6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]propanoyl}amino)methyl]cyclohexanecarboxylic acid](/img/structure/B11149348.png)
![2-[2-(2,4-dichlorophenyl)-2-oxoethyl]-6-[4-(methylsulfanyl)phenyl]-3(2H)-pyridazinone](/img/structure/B11149353.png)
![[(5Z)-5-({3-[3-methyl-4-(prop-2-en-1-yloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B11149358.png)
![2-{1-[(4-tert-butylphenyl)carbonyl]-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl}-N-(4-chlorophenyl)acetamide](/img/structure/B11149362.png)


![(5Z)-5-({3-[4-(butylsulfanyl)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11149378.png)


![[3-(4-nitrophenyl)-4-oxochromen-7-yl] 3-(phenylmethoxycarbonylamino)propanoate](/img/structure/B11149391.png)
![2,3-dihydro-1H-indol-1-yl[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]methanone](/img/structure/B11149395.png)

